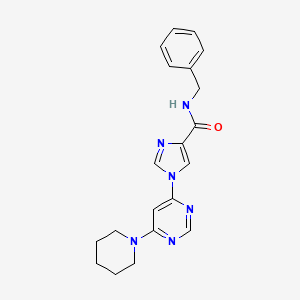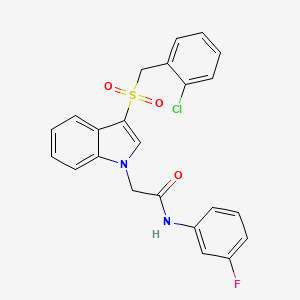
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate, also known as TIPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TIPP belongs to the class of piperidine-based compounds and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate involves the activation of the mu-opioid receptor, which leads to the inhibition of the release of neurotransmitters that are involved in pain signaling. This compound also activates the delta-opioid receptor, which leads to the modulation of stress responses and the regulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have potent analgesic effects, which are comparable to those of morphine. This compound has also been shown to have anxiolytic and antidepressant effects, which are mediated through the activation of the delta-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. This compound also has a long duration of action, which allows for prolonged experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate in scientific research. One potential direction is the development of this compound-based drugs for the treatment of pain and mood disorders. Another potential direction is the use of this compound as a tool for studying the opioid system and its role in pain and mood regulation. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds.
Méthodes De Synthèse
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate can be synthesized using various methods, including the solid-phase synthesis method and the solution-phase synthesis method. The solid-phase synthesis method involves the use of a resin-bound piperidine scaffold, which is functionalized with the required side chains. On the other hand, the solution-phase synthesis method involves the coupling of the piperidine scaffold with the appropriate side chains using a coupling reagent.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of opioid research. This compound has shown to be a potent and selective agonist at the mu-opioid receptor, which is responsible for pain relief. This compound has also been shown to have a high affinity for the delta-opioid receptor, which is involved in mood regulation and the modulation of stress responses.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-7-6-8-17(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDQJHDMEMEMKM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)



![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)


![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2617064.png)
![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)
